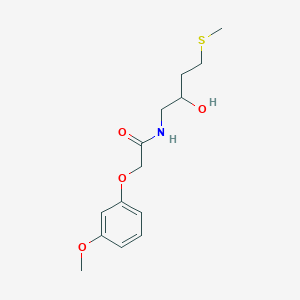
N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide, also known as HMB-FA, is a chemical compound that has gained significant attention in the field of sports nutrition and exercise physiology. HMB-FA is a derivative of the amino acid leucine, which is known to be an essential component of muscle protein synthesis. In recent years, HMB-FA has been studied extensively for its potential benefits in enhancing muscle growth and recovery, as well as improving athletic performance.
作用機序
Further research is needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide, including its effects on specific signaling pathways and cellular processes.
2. Clinical Applications: More research is needed to determine the potential clinical applications of N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide, including its use in the treatment of muscle wasting and other conditions.
3. Combination Therapies: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide may have synergistic effects when combined with other compounds or therapies, and more research is needed to explore these possibilities.
4. Novel
実験室実験の利点と制限
N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-Characterized: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide is a well-characterized compound, with a known chemical structure and synthesis method.
2. Versatile: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide can be used in a variety of different experimental settings, including cell culture studies and animal models.
3. Safe: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide has a good safety profile and is generally well-tolerated by humans.
Some of the limitations of N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide for lab experiments include:
1. Cost: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide can be expensive to synthesize, which may limit its use in some experimental settings.
2. Specificity: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide may have specific effects on muscle tissue, which may limit its use in studies of other tissues or systems.
3. Dosage: The optimal dosage of N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide for experimental studies is not well-established, which may make it difficult to compare results across different studies.
将来の方向性
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide. Some of these include:
1.
合成法
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide involves the reaction of 2-chloro-4-methylthiobutanoic acid with 3-methoxyphenol, followed by the addition of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 2-amino-2-methyl-1-propanol to produce N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide.
科学的研究の応用
N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide has been the subject of numerous scientific studies, which have investigated its potential benefits in various areas of sports nutrition and exercise physiology. Some of the key areas of research include:
1. Muscle Growth and Recovery: Several studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide supplementation can lead to increased muscle mass and strength, as well as reduced muscle damage and soreness following exercise.
2. Athletic Performance: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to improve endurance performance in athletes, as well as increase power output and speed.
3. Immune Function: N-(2-Hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have immune-modulating effects, which may help to reduce the risk of infection and illness in athletes.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-4-3-5-13(8-12)19-10-14(17)15-9-11(16)6-7-20-2/h3-5,8,11,16H,6-7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHJTKBYXKXWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
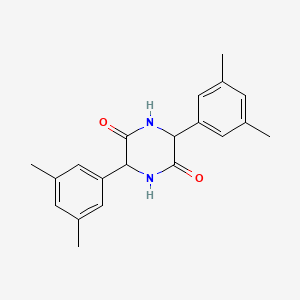
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)
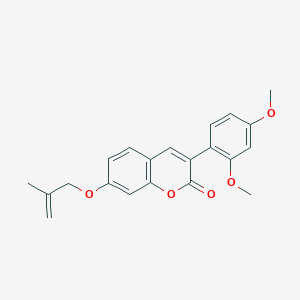
![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
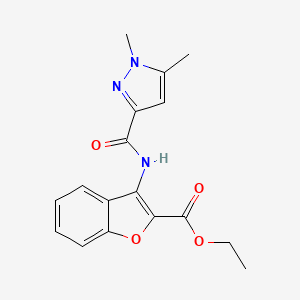


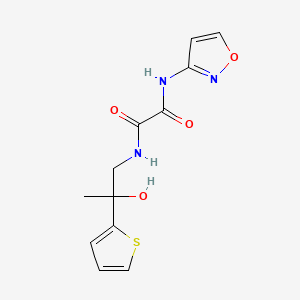
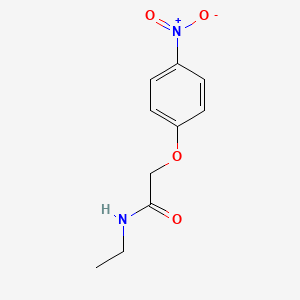
![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)